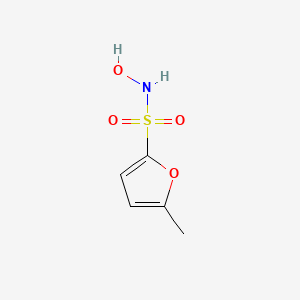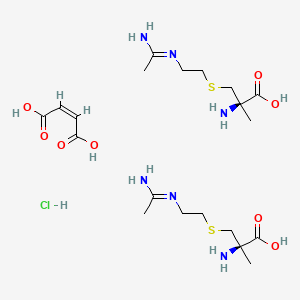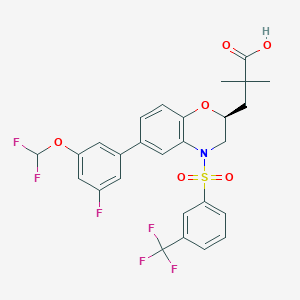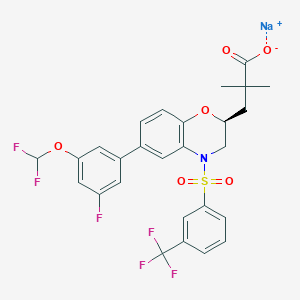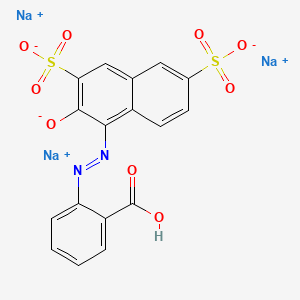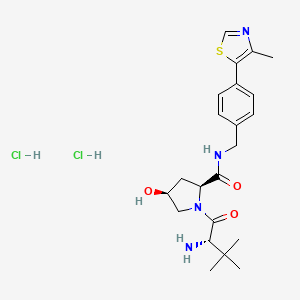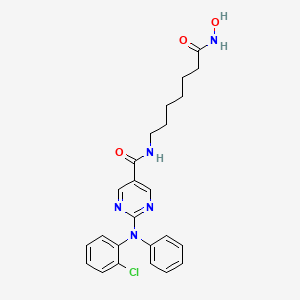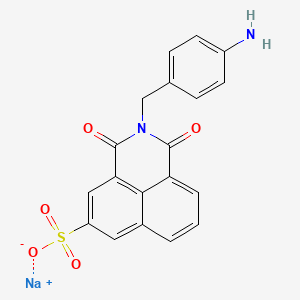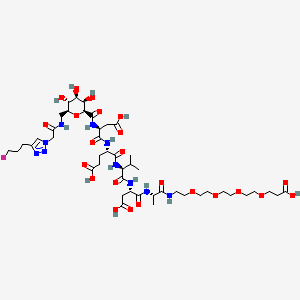
Unii-UE830U0cwl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-18 F-18 is a DEVD (the caspase 3 substrate recognition motif) containing substrate-based compound as an imaging tracer for caspase-3 activity in apoptotic cells.
Applications De Recherche Scientifique
Thin Layers in Actinide Research : Research at ITU focuses on the synthesis and surface spectroscopy studies of thin films of actinides and actinide compounds, using techniques like X-ray and ultra violet photoelectron spectroscopy (XPS and UPS) and Auger electron spectroscopy (AES) (Gouder, 1998).
Relativistic Effects in Atoms, Molecules, and Solids : The NATO Advanced Study Institute explored the relativistic structure of atoms, molecules, and solids involving medium and heavy atoms, with applications in areas like photovoltaic devices and nuclear fuels (Malli, 1983).
Liquid-phase Syntheses of Inorganic Nanoparticles : Advancements in materials development, particularly in the electronics industry, have led to the evolution from vacuum tubes to miniature chips. This technology progression has catalyzed research in semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Transforming Educational Programs for Academic Researchers : The National Collegiate Inventors and Innovators Alliance (NCIIA) aims to translate scientific research into practical innovations, focusing on experiential learning in STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environment for Large Scale Environmental Model : The paper discusses designing a collaborative distributed computing environment for large scientific applications, using the Unified Air Pollution Model (UNI-DEM) as an example (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
University Nanosat Program for Capability Demonstration : This student satellite program, cosponsored by various agencies including NASA, focuses on flying student-built nanosatellites and provides opportunities for capability demonstration in aerospace technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
LAMP as a Tool for Undergraduate Research : Loop-mediated isothermal amplification (LAMP) is explored as an inexpensive, accessible alternative to PCR for DNA amplification, enabling undergraduate students to engage in scientific research and learn key scientific skills (Nguyen et al., 2020).
Small Cell Interference Mitigation Strategy for LTE Networks : This paper presents a mechanism for interference mitigation in LTE networks in the unlicensed spectrum, demonstrating a significant improvement in overall LTE-U system performance (Khawer, Tang, & Han, 2016).
Propriétés
Numéro CAS |
1193087-67-0 |
|---|---|
Nom du produit |
Unii-UE830U0cwl |
Formule moléculaire |
C46H7318FN10O23 |
Poids moléculaire |
1152.13 |
Nom IUPAC |
(18S,21S,24S,27S,30S)-27-(2-carboxyethyl)-21-(carboxymethyl)-30-((2S,3R,4R,5R,6S)-6-((2-(4-(3-(fluoro-18F)propyl)-1H-1,2,3-triazol-1-yl)acetamido)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxamido)-24-isopropyl-18-methyl-17,20,23,26,29-pentaoxo-4,7,10,13-tetraoxa-16,19,22,25,28-pentaazadotriacontanedioic acid |
InChI |
InChI=1S/C46H73FN10O23/c1-24(2)36(45(74)52-28(19-34(63)64)43(72)50-25(3)41(70)48-10-12-77-14-16-79-18-17-78-15-13-76-11-8-33(61)62)54-42(71)27(6-7-32(59)60)51-44(73)29(20-35(65)66)53-46(75)40-39(69)38(68)37(67)30(80-40)21-49-31(58)23-57-22-26(55-56-57)5-4-9-47/h22,24-25,27-30,36-40,67-69H,4-21,23H2,1-3H3,(H,48,70)(H,49,58)(H,50,72)(H,51,73)(H,52,74)(H,53,75)(H,54,71)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/t25-,27-,28-,29-,30-,36-,37-,38+,39+,40-/m0/s1/i47-1 |
Clé InChI |
SZXPYKHOFVWUDG-XXVAWOGHSA-N |
SMILES |
CC([C@@H](C(N[C@H](C(N[C@H](C(NCCOCCOCCOCCOCCC(O)=O)=O)C)=O)CC(O)=O)=O)NC([C@@H](NC([C@@H](NC([C@H]1O[C@H]([C@@H]([C@H]([C@H]1O)O)O)CNC(Cn2nnc(CCC[18F])c2)=O)=O)CC(O)=O)=O)CCC(O)=O)=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CP-18 F-18; CP 18 F-18; CP18 F-18; (18F)-CP18; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



